

Application Notes and Protocols for the Synthesis of Ceratamine A Derivatives

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Compound of Interest

Compound Name: Ceratamine A

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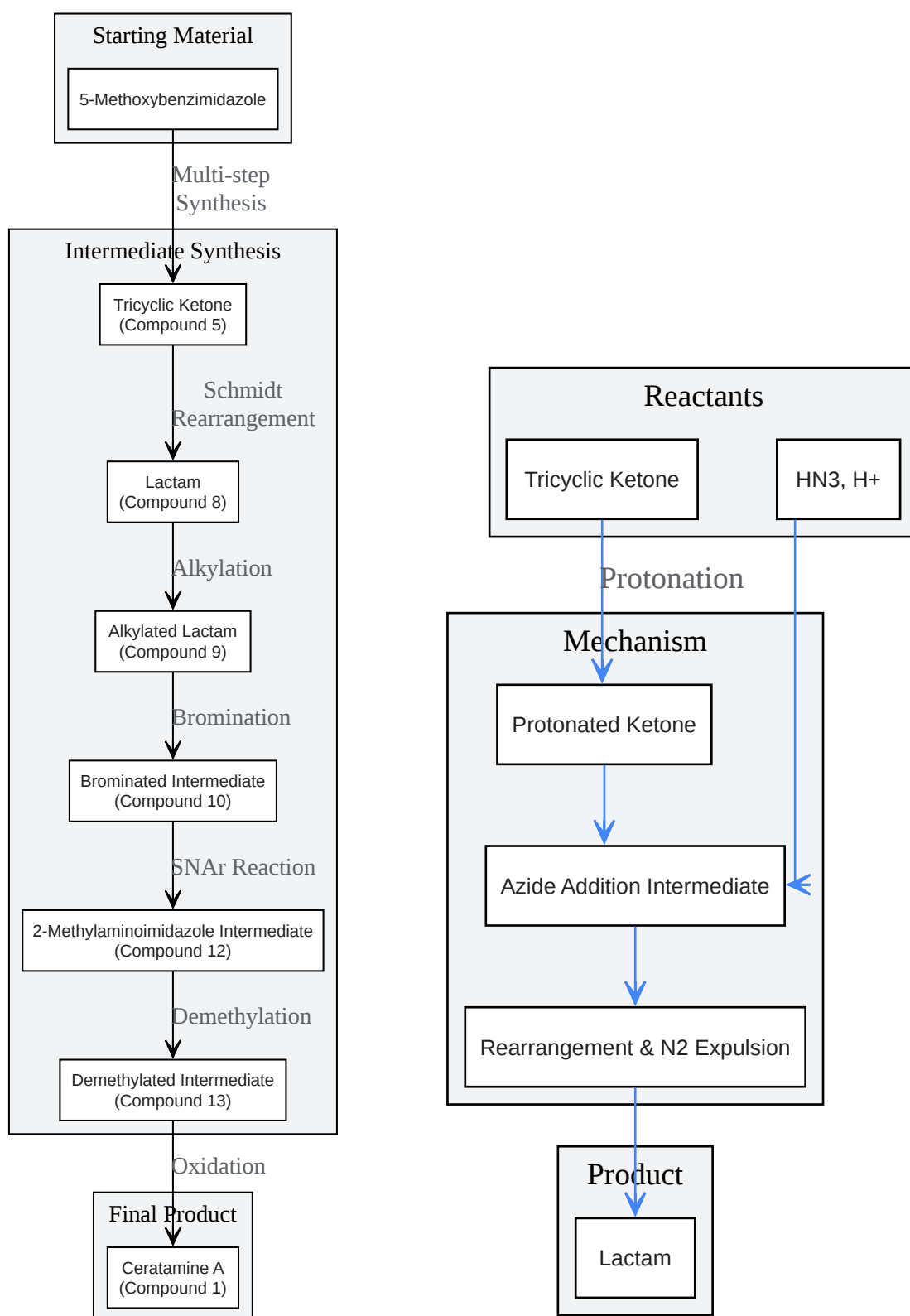
For Researchers, Scientists, and Drug Development Professionals

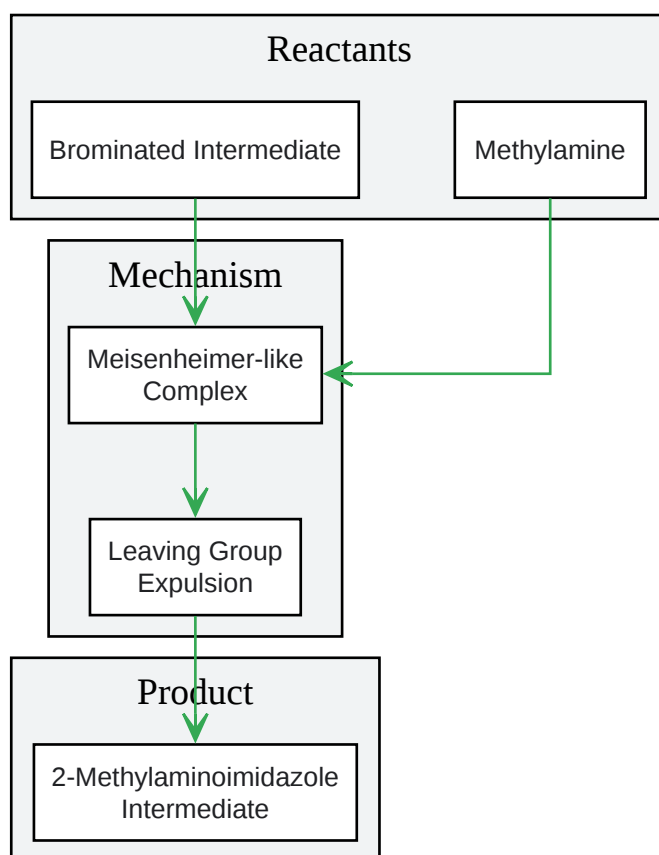
These application notes provide a detailed, step-by-step protocol for the total synthesis of **Ceratamine A**, a potent microtubule-stabilizing agent with significant potential in oncology research. The synthesis commences from commercially available 5-methoxybenzimidazole and proceeds through a 10-step sequence. This protocol is based on the successful total synthesis reported by Feng, Tao, and Liu, which achieved an overall yield of 12.7%.

The key transformations in this synthetic route include a Schmidt rearrangement to construct the core azepine ring, a strategic alkylation of a lactam to introduce the C-5 benzylic side chain, and a highly efficient S_NAr reaction for the installation of the C-2 methylamine group. This methodology is amenable to the production of **Ceratamine A** derivatives for structure-activity relationship (SAR) studies, a critical aspect of drug discovery and development.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the synthesis of the key intermediate, a tricyclic ketone, which then undergoes a Schmidt rearrangement to form the lactam. Subsequent functionalization through alkylation, bromination, and nucleophilic substitution, followed by demethylation and oxidation, yields the final product, **Ceratamine A**.





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